CID 78062086

Description

Based on general guidelines for compound characterization (), its identification would typically require:

- Structural elucidation via NMR, X-ray crystallography, or mass spectrometry.

- Purity validation through elemental analysis or chromatography (e.g., GC-MS as in ).

- Pharmacological profiling, including activity assays and toxicity studies.

Without explicit data, this compound’s properties remain speculative. Future studies should prioritize these parameters to establish its identity and utility.

Properties

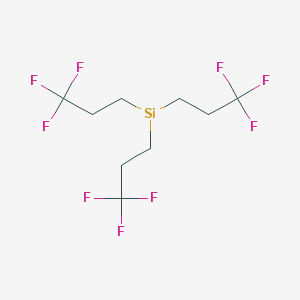

Molecular Formula |

C9H12F9Si |

|---|---|

Molecular Weight |

319.26 g/mol |

InChI |

InChI=1S/C9H12F9Si/c10-7(11,12)1-4-19(5-2-8(13,14)15)6-3-9(16,17)18/h1-6H2 |

InChI Key |

RKPUOTHUBLWVPN-UHFFFAOYSA-N |

Canonical SMILES |

C(C[Si](CCC(F)(F)F)CCC(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, tris(3,3,3-trifluoropropyl)- can be synthesized through the reaction of trichloro(3,3,3-trifluoropropyl)silane with methanol. This reaction typically occurs under controlled conditions to ensure the complete conversion of the starting materials . The reaction can be represented as follows:

CF3CH2CH2SiCl3+3CH3OH→CF3CH2CH2Si(OCH3)3+3HCl

Industrial Production Methods

In industrial settings, the production of silane, tris(3,3,3-trifluoropropyl)- involves large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled. The use of catalysts, such as chloroplatinic acid, can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Silane, tris(3,3,3-trifluoropropyl)- undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Condensation: Forms siloxane bonds through the elimination of small molecules like water or alcohol.

Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of moisture or water.

Condensation: Often catalyzed by acids or bases under controlled temperatures.

Substitution: Requires nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Produces silanols and hydrochloric acid.

Condensation: Forms siloxane polymers.

Substitution: Results in the formation of substituted silanes.

Scientific Research Applications

Silane, tris(3,3,3-trifluoropropyl)- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.

Biology: Employed in the modification of surfaces for biological assays and diagnostics.

Medicine: Utilized in the development of drug delivery systems and medical coatings.

Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of silane, tris(3,3,3-trifluoropropyl)- involves its ability to form strong bonds with various substrates. The trifluoropropyl groups enhance the compound’s hydrophobicity and chemical resistance. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 78062086 lacks direct comparators in the evidence, oscillatoxin derivatives () and fluorinated thiophene analogs () serve as illustrative examples for structuring a comparison. Below is a hypothetical framework based on , and 7:

Table 1: Comparative Analysis of this compound and Structurally Related Compounds

Key Findings from Analogous Compounds:

Structural Complexity : Oscillatoxin D (CID 101283546) exhibits a macrocyclic lactone core, suggesting this compound may share biosynthetic pathways if derived from similar marine sources .

Pharmacological Potential: Fluorinated thiophene derivatives (e.g., CID 2049887) demonstrate enzyme inhibition and bioavailability, highlighting fluorination as a strategy for enhancing drug-like properties .

Analytical Challenges : As seen in , vacuum distillation and GC-MS fractionation are critical for isolating and characterizing volatile or thermally stable analogs, which may apply to CID 78062084.

Q & A

Q. What ethical frameworks apply to studies involving this compound?

- For in vivo work, follow institutional guidelines for animal welfare (e.g., ARRIVE 2.0) . In human-derived cell studies, ensure compliance with data privacy laws (e.g., GDPR) and obtain ethics committee approval . Disclose conflicts of interest (e.g., funding sources) in publications .

Methodological Notes

- Referencing : Cite primary literature and avoid over-reliance on reviews .

- Data Presentation : Use tables for comparative analysis (e.g., IC50 values across studies) and figures for mechanistic hypotheses .

- Peer Review : Pre-submission feedback from colleagues reduces bias and strengthens validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.